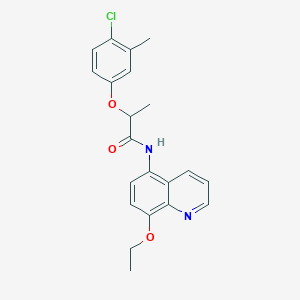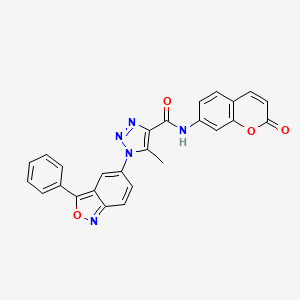![molecular formula C21H17ClN2OS B11332962 3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B11332962.png)
3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide is a complex organic compound that features a unique structure combining an indole ring, a thiophene ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the indole-thiophene intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole and thiophene rings.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamides with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The indole ring is known for its biological activity, making this compound a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The combination of the indole and thiophene rings provides a scaffold for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity. The benzamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide: Lacks the thiophene ring, which may reduce its electronic properties.
3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]benzamide: Lacks the N-methyl group, which may affect its solubility and binding affinity.
3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-ethylbenzamide: Contains an ethyl group instead of a methyl group, which may alter its pharmacokinetic properties.
Uniqueness
The presence of both the indole and thiophene rings in 3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide provides a unique combination of electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H17ClN2OS |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C21H17ClN2OS/c1-24(21(25)14-6-4-7-15(22)12-14)20(19-10-5-11-26-19)17-13-23-18-9-3-2-8-16(17)18/h2-13,20,23H,1H3 |
InChI Key |
SDGHNVDXLZSADL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-bromo-4-methoxyphenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11332884.png)
![Ethyl 5-cyano-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxylate](/img/structure/B11332887.png)


![1-[(2-fluorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B11332929.png)
![4-fluoro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11332933.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11332942.png)
![3,4,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11332948.png)
![5-bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B11332949.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11332954.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11332968.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11332972.png)
![N-[4-(dimethylamino)benzyl]-3-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11332979.png)
![8-(3-bromophenyl)-13-(furan-2-yl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11332987.png)
